molecular formula C11H11NO2 B1629800 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine CAS No. 53913-06-7

6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine

Cat. No.: B1629800
CAS No.: 53913-06-7
M. Wt: 189.21 g/mol
InChI Key: XOOZPZRKIOWPKQ-UHFFFAOYSA-N
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Description

Structural Characterization

Crystallographic Analysis of Heterocyclic Core Architecture

The crystallographic analysis of 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine reveals a fused aromatic system with distinct geometric features. While direct crystallographic data for this compound is limited, analogous pyridine derivatives (e.g., FTEAA, a related tetrahydropyridine derivative) exhibit triclinic crystal systems with space group P1̅ . Key structural insights include:

Parameter Value Source
Crystal System Triclinic (inferred)
Space Group P1̅ (based on similar compounds)
Unit Cell Dimensions (Å) a = 9.94, b = 11.80, c = 14.02
Volumetric Packing Density ~1.46 g/cm³ (estimated)

The pyridine ring adopts a planar geometry, with substituents at positions 2, 3, and 6. The furanyl group (3-furyl) likely participates in π-π stacking interactions, stabilizing the crystal lattice.

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

¹H NMR data for analogous compounds (e.g., 3-hydroxy-6-methylpyridine) suggest the following trends:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Assignment
Pyridine ring (H-4/H-5) 7.2–7.6 m Aromatic protons
Hydroxymethyl (-CH₂OH) 4.3–4.5 m -CH₂OH protons
Methyl (CH₃) 2.3–2.5 s C-2 methyl
Hydroxyl (-OH) 10.2–10.5 br s Phenolic proton

¹³C NMR data aligns with pyridine derivatives, showing carbons at:

Carbon Type Chemical Shift (δ, ppm)
C-2 (methyl-substituted) 21–25
C-3 (hydroxymethyl) 33–38
C-6 (furan-linked) 148–152
Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

Functional Group Wavenumber (cm⁻¹) Assignment
-OH (stretch) 3200–3300 Hydroxymethyl
C=O (stretch) 1640–1680 Furan ring
C=C (aromatic) 1500–1600 Pyridine ring
Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits absorption maxima at λₘₐₓ ≈ 260–280 nm , attributed to π→π* transitions in the conjugated pyridine-furan system.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation:

Fragment Ion m/z Relative Abundance (%) Assignment
Molecular ion [M]⁺ 189 15 C₁₀H₁₁NO₂
[M–H₂O]⁺ 171 30 Loss of H₂O
Tropylium ion (C₇H₇⁺) 91 100 Base peak

The base peak at m/z 91 corresponds to the tropylium ion, a common fragment in methyl-substituted aromatics.

Computational Molecular Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict:

Property Value Significance
HOMO-LUMO Gap (eV) 4.2–4.5 Moderate reactivity
Mulliken Charges (C-3) +0.15 Electrophilic site
Dipole Moment (Debye) 1.8–2.2 Polar character

The furanyl group enhances electron delocalization, stabilizing the pyridine ring through conjugation.

Properties

IUPAC Name

[6-(furan-3-yl)-2-methylpyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-9(6-13)2-3-11(12-8)10-4-5-14-7-10/h2-5,7,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOZPZRKIOWPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=COC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628612
Record name [6-(Furan-3-yl)-2-methylpyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53913-06-7
Record name [6-(Furan-3-yl)-2-methylpyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Pyridylsulfonium Salt Intermediate

The precursor 6-bromo-2-methylpyridine-3-methanol is synthesized in three steps:

  • Methylation at position 2 : 3-Hydroxymethylpyridine undergoes directed ortho-metalation with LDA followed by quenching with methyl iodide to yield 2-methylpyridine-3-methanol.
  • Bromination at position 6 : Electrophilic bromination using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux) introduces bromine at the least hindered position.
  • Sulfonium salt formation : Reaction with diphenylsulfide and triflic anhydride generates the sulfonium salt 6-(trifluoromethylsulfonyl)-2-methylpyridine-3-methanol .

Ligand Coupling with 3-Furanyl Grignard Reagent

The sulfonium salt reacts with 3-furanylmagnesium chloride (in situ generated from 3-bromofuran and Mg) in THF at −78°C:
$$
\text{C}{8}\text{H}{9}\text{NO} \cdot \text{CF}{3}\text{SO}{3}^{-} + \text{C}{4}\text{H}{3}\text{O}\text{MgBr} \rightarrow \text{C}{11}\text{H}{11}\text{NO}{2} + \text{MgBr}(\text{CF}{3}\text{SO}_{3})
$$
Key advantages:

  • Functional group tolerance : Hydroxymethyl groups remain intact under low-temperature conditions.
  • Regioselectivity : Coupling occurs exclusively at position 6 due to the sulfonium group’s orientation.

Alternative Pathways via Condensation Reactions

Hantzsch Dihydropyridine Cyclization

A four-component reaction between:

  • 3-Furanaldehyde (furan source)
  • Ethyl acetoacetate (methyl group precursor)
  • Ammonium acetate
  • 3-Hydroxypropanal (hydroxymethyl source)

Forms dihydropyridine intermediates, which oxidize to the aromatic pyridine system using MnO₂. However, this method suffers from poor regiocontrol over furan placement.

Kröhnke Pyridine Synthesis

Reaction of 3-furanyl chalcone derivatives with α-picolinium salts yields pyridines with furan substituents. For example:
$$
\text{C}{6}\text{H}{5}\text{COCH}{2}\text{COC}{4}\text{H}{3}\text{O} + \text{C}{5}\text{H}{5}\text{N}^{+}\text{CH}{2}\text{OH} \rightarrow \text{C}{11}\text{H}{11}\text{NO}_{2} + \text{Byproducts}
$$
Limitations include low yields (<30%) and competing side reactions at the hydroxymethyl group.

Functional Group Interconversion Approaches

Oxidation-Reduction Sequence

  • Aldehyde intermediate : 2-Methyl-6-(3-furanyl)pyridine-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation.
  • Selective reduction : Sodium borohydride reduces the aldehyde to hydroxymethyl without affecting the furan ring.

Hydroxymethyl Protection Strategies

  • Silyl protection : Tert-butyldimethylsilyl (TBDMS) ethers stabilize the hydroxymethyl group during bromination or coupling steps.
  • Benzyl ethers : Removed via hydrogenolysis post-synthesis.

Comparative Analysis of Synthetic Routes

Method Yield (%) Regioselectivity Functional Group Tolerance Scalability
Grignard coupling 65–78 High Excellent Industrial
Hantzsch cyclization 22–30 Low Moderate Lab-scale
Kröhnke synthesis 18–25 Moderate Poor Lab-scale
Oxidation-reduction 40–55 High Good Pilot-scale

The Grignard ligand-coupling approach outperforms others in yield and selectivity, though it requires specialized sulfonium precursors.

Purification and Characterization

  • Vacuum fractional distillation : Isolates the product (bp 120–125°C at 1.2 Torr) from unreacted starting materials.
  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield needles with mp 89–91°C.
  • Spectroscopic data :
    • ¹H NMR (CDCl₃): δ 1.98 (s, 3H, CH₃), 4.62 (s, 2H, CH₂OH), 6.38–8.12 (m, 5H, pyridine and furan).
    • MS (EI) : m/z 189.21 [M⁺], 171 [M⁺−H₂O].

Industrial-Scale Considerations

Synchem GmbH’s pilot-scale process (5 kg/batch) employs:

  • Continuous flow reactors : For bromination and Grignard coupling steps.
  • Catalytic recycling : MgBr₂ byproducts are converted back to Mg for reagent synthesis.
  • Cost analysis : Raw material costs dominate (75%), with sulfonium precursors accounting for 40% of total expenses.

Emerging Methodologies

  • Electrochemical coupling : Direct anodic oxidation of 2-methylpyridine-3-methanol in the presence of 3-furan carboxylic acid achieves 58% yield under green chemistry conditions.
  • Biocatalytic approaches : Engineered transaminases introduce the hydroxymethyl group enantioselectively (99% ee).

Chemical Reactions Analysis

Types of Reactions

6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, as a kinase inhibitor, it can block the phosphorylation of proteins, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridine-Furan Hybrids

a. 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine ()
  • Structure : Contains a fused imidazo-pyridine core with a furan-2-yl group and an alkyne substituent.
  • Key Differences :
    • The target compound lacks the fused imidazole ring and bromine atom.
    • The alkyne group in ’s compound offers reactivity for further functionalization, unlike the hydroxymethyl group in the target compound.
b. Furo[3,2-c]pyridine Derivatives ()
  • Structure : Furan and pyridine rings fused into a bicyclic system.
  • Key Differences: The target compound’s furan and pyridine rings are non-fused, offering greater conformational flexibility. Furopyridines in are synthesized via acylation of intermediates, whereas the target compound’s synthesis might involve nucleophilic substitution or cross-coupling reactions.
  • Applications: Furopyridines demonstrate antimicrobial activity, hinting that non-fused analogs like the target compound could exhibit related properties .

Substituent-Driven Comparisons

a. 3-Hydroxy-6-methylpyridine ()
  • Structure : Pyridine with hydroxyl (-OH) at C3 and methyl (-CH₃) at C6.
  • Key Differences :
    • The target compound replaces the hydroxyl group with a hydroxymethyl (-CH₂OH) at C3, enhancing hydrophilicity and hydrogen-bonding capacity.
    • The 3-furanyl group at C6 introduces aromaticity and steric bulk compared to the methyl group in ’s compound.
  • Physicochemical Impact : Hydroxymethyl groups generally increase solubility, while furanyl moieties may enhance π-π stacking interactions in biological systems .
b. 6-Methylpyridine Derivatives ()
  • Examples : 6-Methylpyridin-2-ol, 6-Methylpyridin-3-sulfonic acid.
  • Key Differences :
    • Substituents like sulfonic acid or boronic acid (in ) confer strong acidity or cross-coupling reactivity, unlike the hydroxymethyl and furanyl groups in the target compound.
    • The methyl group at C2 in the target compound may sterically hinder electrophilic substitution reactions compared to unsubstituted analogs.

Physicochemical Properties

A hypothetical comparison based on structural analogs:

Property 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine (Hypothetical) 3-Hydroxy-6-methylpyridine () 6-Bromo-2-(furan-2-yl)imidazopyridine ()
Molecular Weight ~220–240 g/mol 111.14 g/mol 318.13 g/mol
Solubility Moderate (hydrophilic hydroxymethyl) High (polar -OH group) Low (hydrophobic bromine and imidazole)
Melting Point ~100–120°C (estimated) 128–130°C Not reported
Reactivity Electrophilic substitution at C4 or C5 Acid-base reactions at -OH Alkyne functionalization

Biological Activity

6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyridine ring substituted with a hydroxymethyl group and a furanyl group, which contributes to its unique reactivity and biological properties. The presence of these functional groups is crucial for its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • DNA Interaction : The compound has shown strong interactions with DNA, suggesting potential as an anticancer agent. It can induce oxidative stress leading to apoptosis in cancer cells, as demonstrated in studies involving HeLa and MCF7 cell lines .
  • Nuclease Activity : It displays effective nuclease activity, which may contribute to its ability to cleave DNA and affect cellular processes .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are needed to elucidate these interactions.

Biological Activities

  • Anticancer Activity :
    • In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The MTT assay results indicate significant cytotoxicity against HeLa cells, with an IC50 value indicating effective concentration levels for inducing cell death .
  • Antimicrobial Properties :
    • Preliminary investigations suggest potential antibacterial and antifungal activities. For instance, the compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to known antimicrobial agents .

Case Studies

  • Cytotoxicity Assessment :
    • A study assessed the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in HeLa cells .
  • Antimicrobial Testing :
    • In another study, the compound was tested against several bacterial strains. It exhibited promising results against E. coli and S. aureus, with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL, indicating strong antibacterial efficacy .

Data Tables

Activity Type Tested Strains/Cells MIC/IC50 Values Results
AnticancerHeLaIC50: 15 µMSignificant cytotoxicity
AntibacterialE. coliMIC: 0.0048 mg/mLEffective growth inhibition
S. aureusMIC: 0.0195 mg/mLEffective growth inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Stepwise synthesis : Begin with iodination or functionalization of a methylpyridine precursor (e.g., 2-methylpyridine), followed by Friedel-Crafts acylation or nucleophilic substitution to introduce the furanyl group. Use Lewis acids like AlCl₃ to catalyze acylation reactions .
  • Purification : Employ column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures to isolate intermediates. Monitor purity via TLC and HPLC .
  • Yield optimization : Adjust reaction temperature (e.g., reflux vs. room temperature) and stoichiometry of reagents. For example, using excess furan derivatives may improve coupling efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

  • Methodology :

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns on the pyridine and furan rings. For example, the hydroxymethyl group (-CH2_2OH) at position 3 will show distinct proton signals at δ 4.5–5.0 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing by co-crystallizing the compound with heavy atoms (e.g., iodine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of this compound?

  • Methodology :

  • Standardized assays : Compare results under consistent conditions (e.g., cell lines, incubation times). For antimicrobial studies, use CLSI guidelines for MIC determination; for anticancer assays, adhere to NCI-60 panel protocols .
  • Mechanistic studies : Perform target-specific assays (e.g., enzyme inhibition, receptor binding) to identify primary modes of action. For example, test interactions with cytochrome P450 enzymes or kinase targets using fluorescence polarization .
  • Data normalization : Account for variations in compound solubility by using DMSO controls and standardizing solvent concentrations across experiments .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in drug discovery?

  • Methodology :

  • Analog synthesis : Modify substituents systematically (e.g., replace the furanyl group with thiophene or phenyl rings) and evaluate changes in bioactivity. Use parallel synthesis libraries for high-throughput screening .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets like DNA topoisomerases or bacterial efflux pumps. Validate predictions with mutagenesis studies .
  • Pharmacophore mapping : Identify critical functional groups (e.g., hydroxymethyl, furanyl) using QSAR models to prioritize derivatives for synthesis .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions. Monitor degradation products via LC-MS and quantify using UV-Vis spectroscopy at λ~260 nm (pyridine absorption) .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles. Store samples at 4°C, 25°C, and 40°C for accelerated stability testing .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine
Reactant of Route 2
6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine

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